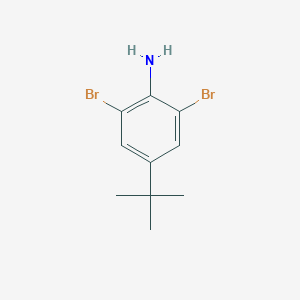

2,6-Dibromo-4-tert-butylaniline

Beschreibung

Significance of Brominated Aniline (B41778) Derivatives in Contemporary Chemistry

Brominated aniline derivatives are a class of organic compounds that have garnered significant attention in modern chemistry due to their versatile applications. The presence of bromine atoms on the aniline ring enhances the molecule's utility as a synthetic intermediate. chemicalbook.com These derivatives serve as crucial building blocks in the synthesis of a wide array of more complex molecules. ketonepharma.comchemicalbook.com

In the pharmaceutical industry, brominated anilines are instrumental in the development of various therapeutic agents, including antifungals, analgesics, antihistamines, and antipsychotics. ketonepharma.com The bromine atoms can be readily substituted or modified, allowing for the fine-tuning of the biological activity of drug candidates. ketonepharma.com Similarly, in the agrochemical sector, these compounds are used to produce herbicides, insecticides, and fungicides, where the bromine substituent often enhances the bioactivity and stability of the final product. ketonepharma.comketonepharma.com

Furthermore, brominated aniline derivatives are precursors in the synthesis of dyes and pigments. chemicalbook.comketonepharma.com The amino group facilitates the formation of azo dyes, while the bromine atoms can influence the color and fastness properties of these dyes. ketonepharma.com They are also employed in materials science for the synthesis of specialty chemicals used as stabilizers and antioxidants in polymers. ketonepharma.com

Overview of Steric and Electronic Influences in 2,6-Dibromo-4-tert-butylaniline

The chemical behavior of this compound is significantly influenced by the steric and electronic effects of its substituents.

Electronic Effects:

Bromine Atoms: As halogens, the bromine atoms are electronegative and exert an electron-withdrawing inductive effect (-I effect), which decreases the electron density of the benzene (B151609) ring and the basicity of the amino group. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), thereby activating the ring towards electrophilic substitution, albeit less strongly than the amino group.

Amino Group (-NH₂): The amino group is a powerful activating group due to its ability to donate its lone pair of electrons to the benzene ring through resonance (+M effect). This effect strongly directs incoming electrophiles to the ortho and para positions.

Tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is an electron-donating group through induction (+I effect). This effect increases the electron density on the aromatic ring, further activating it towards electrophilic substitution.

The interplay of these steric and electronic factors governs the reactivity of this compound. For instance, in electrophilic aromatic substitution reactions, the directing effects of the amino and tert-butyl groups are synergistic, while the steric hindrance from the bromine atoms can influence the regioselectivity of the reaction.

Historical Context of Research on Halogenated Anilines

The study of anilines dates back to the mid-19th century, with their discovery forming the foundation of the synthetic dye industry. trc-leiden.nl Aniline was first isolated from indigo (B80030) in 1826 by Otto Unverdorben. trc-leiden.nl Subsequent research by scientists like Friedlieb Runge and Carl Julius Fritzsche led to its isolation from coal tar and a deeper understanding of its properties. trc-leiden.nl The pivotal moment came in 1856 when William Perkin synthesized the first aniline dye, mauveine, sparking a revolution in color production. trc-leiden.nl

The halogenation of anilines, including bromination and chlorination, became an important area of research as chemists sought to create new dyes and other useful chemicals. acs.orgnih.gov Halogenated anilines were initially considered to be of exclusively synthetic origin. However, later research revealed that some halogenated anilines, such as 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, are also biosynthesized by marine microalgae, representing a novel class of natural products. rsc.org

Over the years, research into halogenated anilines has expanded beyond dyes to encompass pharmaceuticals, agrochemicals, and materials science, driven by the versatile reactivity imparted by the halogen substituents. chemicalbook.comketonepharma.comketonepharma.com

Current Research Landscape and Emerging Applications

Current research on this compound and related compounds focuses on its utility as a versatile chemical intermediate. It is actively used in the synthesis of various heterocyclic compounds, such as quinolines and indoles. alfa-chemical.com These heterocyclic structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.

Recent studies have explored its use in the synthesis of novel compounds with potential biological activities. For instance, brominated aniline derivatives are being investigated for their potential as anticancer and antimicrobial agents. researchgate.net The unique substitution pattern of this compound makes it a valuable starting material for creating molecules with specific three-dimensional structures, which is crucial for their interaction with biological targets like enzymes and receptors.

In materials science, the compound and its derivatives are being explored for the development of new functional materials. The presence of bromine atoms provides a handle for further chemical modifications, including polymerization and cross-coupling reactions, to create materials with tailored electronic and physical properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 10546-67-5 |

| Molecular Formula | C₁₀H₁₃Br₂N |

| Molecular Weight | 307.03 g/mol |

| Appearance | Yellow to orange to brown liquid or low melting solid |

| Boiling Point | 136-140°C at 2 mmHg |

| Purity | 97% |

Data sourced from multiple chemical suppliers and databases. oakwoodchemical.comsigmaaldrich.comscbt.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dibromo-4-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHTXNYXDWPZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375594 | |

| Record name | 2,6-dibromo-4-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-67-5 | |

| Record name | 2,6-Dibromo-4-(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-4-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyl)-2,6-dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dibromo 4 Tert Butylaniline

Direct Electrophilic Bromination of 4-tert-Butylaniline (B146146)

The direct bromination of 4-tert-butylaniline stands as the most common and industrially preferred method for synthesizing 2,6-dibromo-4-tert-butylaniline. This process involves the reaction of 4-tert-butylaniline with a brominating agent, leading to the selective substitution of hydrogen atoms at the ortho positions to the amino group. The amino group (-NH₂) is a potent activating group, strongly directing electrophilic attack to the ortho and para positions of the aromatic ring. Since the para position is already occupied by the bulky tert-butyl group, bromination occurs exclusively at the two ortho positions.

Reaction Conditions and Parameter Optimization

The efficiency and selectivity of the direct bromination of 4-tert-butylaniline are highly dependent on several reaction parameters. Careful optimization of these conditions is crucial to maximize the yield of the desired 2,6-dibromo product while minimizing the formation of byproducts.

The choice of solvent plays a critical role in the outcome of the bromination reaction. Polar aprotic solvents are generally favored for this transformation. Acetic acid is a commonly used solvent that can stabilize the charged intermediates formed during the reaction, often leading to higher yields. Dichloromethane is another suitable solvent, though it may require longer reaction times compared to acetic acid. N,N-Dimethylformamide (DMF) is also employed in some procedures. The polarity of the solvent can influence the rate of reaction and the solubility of the reactants and products.

Table 1: Effect of Different Solvents on the Bromination of 4-tert-Butylaniline

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetic Acid | 20 | 6 | 88 |

| Dichloromethane | 25 | 18 | 72 |

| Chloroform | 0 | 8 | 68 |

This table presents illustrative data based on typical outcomes and is not from a single comparative study.

Temperature is a key parameter that must be carefully controlled to ensure high regioselectivity and yield. The bromination of anilines is typically an exothermic reaction. Carrying out the reaction at low temperatures, often between 0 and 25°C, is crucial to prevent over-bromination and the formation of undesired side products. Lowering the reaction temperature can enhance the selectivity for the desired para-isomer in electrophilic aromatic brominations by reducing the probability of effective collisions at the ortho position. nih.gov Maintaining a controlled temperature throughout the addition of the brominating agent is essential for a successful and selective synthesis.

The stoichiometry of the brominating agent is a critical factor in achieving the desired di-substitution. To synthesize this compound, approximately two equivalents of the brominating agent are required per equivalent of 4-tert-butylaniline. Molecular bromine (Br₂) is a common and effective brominating agent for this reaction. N-Bromosuccinimide (NBS) is another widely used reagent that offers advantages in terms of handling and selectivity. chemicalbook.com Using a precise stoichiometric amount is important to drive the reaction to completion while avoiding the formation of mono-brominated or tri-brominated impurities.

While the highly activated nature of the aniline (B41778) ring often allows bromination to proceed without a catalyst, a Lewis acid catalyst can be employed to enhance the reaction rate. wikipedia.org Ferric bromide (FeBr₃) is a common Lewis acid catalyst used in electrophilic aromatic bromination. researchgate.net The catalyst works by polarizing the bromine molecule, making it a more potent electrophile. libretexts.org This increased electrophilicity facilitates the attack by the electron-rich aromatic ring. The use of a catalyst can be particularly beneficial when using less reactive brominating agents or to achieve faster reaction times.

Detailed Mechanistic Pathways of Di-bromination

The di-bromination of 4-tert-butylaniline proceeds through a well-established electrophilic aromatic substitution mechanism.

The reaction is initiated by the attack of the electron-rich π-system of the 4-tert-butylaniline ring on the electrophilic bromine species. The amino group, being a strong electron-donating group, increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.

In the first step, the electrophile (Br⁺, or a polarized Br-Br bond) is attacked by the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The positive charge in this intermediate is delocalized over the aromatic ring and the nitrogen atom of the amino group.

Due to the steric hindrance and electronic directing effects of the para-tert-butyl group, the initial bromination occurs at one of the vacant ortho positions. This results in the formation of 2-bromo-4-tert-butylaniline (B10114).

The presence of the first bromine atom slightly deactivates the ring towards further substitution. However, the powerful activating effect of the amino group ensures that a second bromination can occur. The second bromine atom is also directed to the remaining vacant ortho position, leading to the formation of the final product, this compound.

In the final step of each bromination, a base (which can be the solvent or another molecule in the reaction mixture) abstracts a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring. libretexts.org

Electrophilic Aromatic Substitution Mechanisms

Step 1: Attack of the Electrophile

The reaction commences with the attack of the aromatic ring of 4-tert-butylaniline, which acts as a nucleophile, on an electrophile, typically bromine (Br₂) or a bromine-containing species. masterorganicchemistry.com This initial step is the slow, rate-determining step of the reaction because it disrupts the aromaticity of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orglumenlearning.com

Step 2: Deprotonation and Restoration of Aromaticity

In the subsequent fast step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion. wikipedia.orgmasterorganicchemistry.com This deprotonation event re-establishes the carbon-carbon double bond within the ring, thereby restoring the highly stable aromatic system and yielding the final substituted product. masterorganicchemistry.com

Directing Effects of Amino and tert-Butyl Groups

The regioselectivity of the bromination of 4-tert-butylaniline, leading specifically to the 2,6-dibromo derivative, is governed by the directing effects of the amino (-NH₂) and tert-butyl groups already present on the aromatic ring.

The amino group is a powerful activating group and an ortho-, para-director. wikipedia.orgbyjus.com Its electron-donating nature, through resonance, increases the electron density of the benzene ring, particularly at the ortho and para positions. byjus.comallen.in This heightened electron density makes these positions more susceptible to attack by electrophiles. byjus.com The strong activating nature of the amino group is so pronounced that direct bromination of aniline often leads to polysubstitution, yielding 2,4,6-tribromoaniline (B120722). libretexts.orgvedantu.com

The tert-butyl group , on the other hand, is also an activating group and an ortho-, para-director, albeit weaker than the amino group. It exerts its influence primarily through an inductive effect and hyperconjugation. khanacademy.org

In 4-tert-butylaniline, the para position is already occupied by the tert-butyl group. Consequently, the strongly activating amino group directs the incoming bromine electrophiles to the two available ortho positions, resulting in the formation of this compound. The bulky tert-butyl group also provides steric hindrance, which can further influence the substitution pattern. smolecule.com

Alternative Synthetic Approaches to the Core Structure

While direct bromination is the most common route, alternative strategies can be employed to synthesize the 2,6-disubstituted aniline core structure. One such approach involves the protection of the highly reactive amino group.

To prevent over-bromination and achieve monosubstitution, the amino group can be acetylated to form an amide. youtube.comchemistrysteps.com The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled halogenation. libretexts.orgchemistrysteps.com Subsequent hydrolysis of the amide regenerates the amino group. libretexts.org

Another strategy involves the bromination of sulfanilic acid, followed by desulfonation to yield 2,6-dibromoaniline (B42060). orgsyn.org Furthermore, copper-mediated bromination of aniline derivatives has been explored as a method to achieve selective halogenation, sometimes offering advantages in terms of milder reaction conditions and improved regioselectivity. tandfonline.com

For the synthesis of related 2,6-dialkylanilines, processes involving the alkylation of anilines with olefins in the presence of an aluminum anilide catalyst have been developed. google.com

Table 1: Comparison of Synthetic Approaches for Substituted Anilines

| Synthetic Method | Key Features | Typical Reagents | Advantages | Disadvantages |

| Direct Bromination | Direct reaction with bromine. | Bromine (Br₂), N-bromosuccinimide (NBS) in a solvent like DMF or acetic acid. | High yield and scalability. | Risk of over-bromination. libretexts.org |

| Protection-Deprotection | Acetylation of the amino group before bromination. | Acetic anhydride, followed by bromine, then hydrolysis. libretexts.orgyoutube.com | Controlled monobromination. libretexts.org | Additional reaction steps required. |

| Sulfanilic Acid Route | Bromination of sulfanilic acid followed by desulfonation. | Sulfanilic acid, bromine. orgsyn.org | Provides an alternative pathway. | Involves multiple steps. |

| Copper-Mediated Bromination | Use of a copper catalyst to promote bromination. | Copper(II) bromide. tandfonline.com | Can offer improved regioselectivity and milder conditions. tandfonline.com | May require specific catalysts and conditions. |

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials, by-products, and other impurities.

Recrystallization Methods

Recrystallization is a common and effective technique for purifying solid organic compounds. For this compound, a mixture of ethanol (B145695) and water is often used as the solvent system for recrystallization. The process involves dissolving the crude product in a minimum amount of the hot solvent mixture and then allowing the solution to cool slowly. The desired compound, being less soluble in the cold solvent, crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals can then be collected by filtration. Another solvent system that can be utilized is a mixture of ethyl acetate (B1210297) and heptane. In some procedures, simple filtration and washing with water after the reaction can be sufficient for purification. rsc.org

Chromatographic Purification Strategies

Column chromatography is another powerful technique for the purification of this compound, particularly when dealing with complex mixtures or when a very high degree of purity is required. In a typical procedure, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. chemicalbook.com

An eluent, which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent. For the purification of a related compound, 2-bromo-4-tert-butylaniline, a mixture of petroleum ether and ethyl acetate (in a 20:1 ratio) has been used as the eluent. chemicalbook.com The separated fractions are collected, and those containing the pure product are combined and the solvent is evaporated to yield the purified compound.

Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. chemicalbook.com

Table 2: Purification Techniques for this compound and Related Compounds

| Purification Technique | Description | Solvent/Eluent System Examples | Key Advantages |

| Recrystallization | Purification based on differences in solubility. | Ethanol/water, Ethyl acetate/heptane. | Effective for removing solid impurities, scalable. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Petroleum ether/ethyl acetate (20:1) for 2-bromo-4-tert-butylaniline. chemicalbook.com | High degree of purification, suitable for complex mixtures. |

| Filtration and Washing | Simple physical separation of solid product from the reaction mixture. | Water. rsc.org | Quick and simple for initial purification. |

Chemical Reactivity and Transformation Studies of 2,6 Dibromo 4 Tert Butylaniline

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms at the 2 and 6 positions of 2,6-dibromo-4-tert-butylaniline are susceptible to substitution by various nucleophiles, a reaction influenced by the electronic and steric environment of the aniline (B41778) ring.

Substitution with Nitrogen-based Nucleophiles (e.g., amines, sodium azide)

The replacement of the bromine atoms with nitrogen-based nucleophiles opens pathways to the synthesis of di-amino derivatives and other nitrogen-containing compounds. While direct substitution with ammonia (B1221849) or simple primary amines can be challenging, more sophisticated catalytic systems can facilitate this transformation. For instance, copper-catalyzed N-tert-butylation of aromatic amines using tert-butyl 2,2,2-trichloroacetimidate has been reported as a mild and efficient method, suggesting a potential route for the modification of the amino group, though direct substitution of the bromine atoms by amines often requires harsher conditions or specific catalytic activation. organic-chemistry.org

The use of sodium azide (B81097) (NaN₃) as a nucleophile allows for the introduction of the azido (B1232118) group, which can be a precursor for various other functionalities. The substitution of a tosylate group by sodium azide is generally considered an SN2 reaction due to the high nucleophilicity and small steric footprint of the azide ion. researchgate.net In the context of aryl halides, nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is activated by electron-withdrawing groups. researchgate.net For this compound, while not extensively documented, the reaction with sodium azide would likely proceed via an SNAr-type mechanism, potentially requiring forcing conditions due to the electron-donating nature of the amino group. The synthesis of related organic azides from benzylic bromides followed by in-situ copper-catalyzed cycloaddition reactions with alkynes has been demonstrated as a viable one-pot process. nih.gov

Substitution with Sulfur-based Nucleophiles (e.g., thiols, potassium thiocyanate)

The bromine atoms can also be displaced by sulfur-based nucleophiles to yield thioether and thiocyanate (B1210189) derivatives. The synthesis of 2,6-diorganylsulfanyl-9-selenabicyclo[3.3.1]nonanes has been achieved through the nucleophilic substitution of the corresponding dibromo derivative with thiols in the presence of a base. nih.gov This suggests a similar approach could be viable for this compound. A one-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers using bromine has also been reported, which proceeds via a sulfonium-mediated ring-closure. rsc.orgnih.gov

The introduction of a thiocyanate group can be achieved using reagents like potassium thiocyanate. Research on the synthesis of N-substituted 2,6-diisopropylanilines has shown that a 4-thiocyanato derivative can be prepared, indicating the feasibility of such substitutions on sterically hindered anilines. researchgate.net

Oxidation Reactions and Derived Products

The aniline moiety in this compound is a primary site for oxidation, leading to a variety of interesting and potentially useful compounds.

Formation of Quinone Derivatives

The oxidation of substituted anilines and phenols can lead to the formation of quinone and quinone-imine derivatives. For instance, the oxidation of 2,6-di-tert-butylphenol (B90309), a related compound, can be achieved using various oxidizing agents. The synthesis of 2,6-di-tert-butyl-4-aminophenol has been accomplished through nitrosation of 2,6-di-tert-butylphenol followed by reduction. rsc.org While direct oxidation of this compound to a simple quinone is not extensively reported, the formation of more complex structures derived from oxidative processes is known. The oxidation of 2,4,6-tri-t-butylphenol with lead tetraacetate yields acetoxy-substituted cyclohexa-dienones. juniperpublishers.com Lead tetraacetate is a known versatile oxidizing agent for various functional groups, including the cleavage of 1,2-diols and oxidative decarboxylation. clockss.org

Synthesis of Other Oxidized Analogs

A significant oxidative transformation of this compound is its conversion to phenazine (B1670421) derivatives. A method for the synthesis of functionalized phenazines has been developed through a double Buchwald-Hartwig amination of substituted bromoanilines, followed by in-situ oxidation. nih.gov Specifically, the reaction of 2-bromo-4-tert-butylaniline (B10114) under these conditions leads to the formation of 2,7-di-tert-butylphenazine in a 55% yield. nih.gov This reaction highlights a pathway where the initial nucleophilic substitution on a related bromoaniline is followed by an oxidative cyclization to form the phenazine core. Other oxidative cyclization methods, such as the Rh-catalyzed aerobic oxidative cyclization of anilines with alkynes and CO, have been developed for the synthesis of N-heterocycles. rsc.org Furthermore, Pd-catalyzed C-H activation and oxidative cyclization of acetanilides with norbornene provides a route to functionalized indolines. These examples showcase the potential for oxidative transformations of the aniline core to generate complex heterocyclic structures.

Characterization of Oxidation Products

The oxidation of this compound can lead to the formation of corresponding quinone derivatives. The specific products depend on the oxidizing agent and reaction conditions. Potential oxidation products include 2,6-dibromo-p-benzoquinone (B50551) monoimine and 2,6-dibromo-1,4-benzoquinone.

The characterization of such oxidation products is typically achieved through a combination of spectroscopic and analytical techniques. researchgate.net These methods provide detailed information about the molecular structure and composition of the newly formed compounds.

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For instance, the oxidation of the aniline to a quinone would show the appearance of characteristic C=O stretching vibrations and the disappearance of N-H stretching vibrations of the amino group. researchgate.net

Elemental Analysis: This method determines the elemental composition of the product, confirming the empirical formula. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound, further confirming its identity.

Table 1: Spectroscopic and Analytical Methods for Characterization of Oxidation Products

| Technique | Information Provided | Typical Observations for Quinone Formation |

| FTIR | Functional groups | Appearance of C=O stretches, disappearance of N-H stretches |

| 1H NMR | Chemical environment of protons | Shift in aromatic proton signals, loss of amine proton signals |

| 13C NMR | Chemical environment of carbons | Appearance of carbonyl carbon signals |

| Elemental Analysis | Elemental composition | Confirms the ratio of C, H, Br, N, O |

| Mass Spectrometry | Molecular weight | Provides the m/z value of the molecular ion |

For example, the characterization of 2,6-dibromo-N-chloro-p-benzoquinone monoimine, a related oxidized structure, shows a melting point of 81-84 °C and appears as a yellow-brown crystalline powder. fujifilm.com Similarly, 2,6-dibromo-1,4-benzoquinone is a known compound with established spectroscopic data. cymitquimica.comchemspider.comnih.gov

Reduction Pathways and Dehalogenation

The bromine atoms in this compound can be selectively or completely removed through reduction reactions, a process known as dehalogenation. This transformation is valuable for synthesizing aniline derivatives with specific substitution patterns.

Selective reduction, or monodebromination, can be achieved to produce 2-bromo-4-tert-butylaniline. This requires careful control of reaction conditions and the choice of reducing agent to favor the removal of only one bromine atom. One common method involves the use of N-bromosuccinimide (NBS) in a controlled manner, followed by subsequent reaction steps. chemicalbook.com In one synthetic route, 4-(tert-butyl)aniline is treated with one equivalent of NBS in acetonitrile (B52724) at 0 °C, which, after workup, yields 2-bromo-4-tert-butylaniline. chemicalbook.com

Complete dehalogenation of this compound results in the formation of 4-tert-butylaniline (B146146). prepchem.comchemicalbook.com This can be achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.comyoutube.comyoutube.comyoutube.com This process involves the addition of hydrogen atoms across the carbon-bromine bonds, effectively replacing the bromine atoms with hydrogen.

Table 2: Synthesis of Dehalogenated Aniline Derivatives

| Starting Material | Product | Key Transformation |

| This compound | 2-Bromo-4-tert-butylaniline nih.govnih.gov | Selective monodebromination |

| This compound | 4-tert-Butylaniline nih.gov | Complete debromination |

Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents used in organic synthesis. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent that can be used for the dehalogenation of aryl halides. masterorganicchemistry.com The reactivity of NaBH₄ can be influenced by the solvent and other additives. For the reduction of aryl bromides, NaBH₄ is often used in the presence of a catalyst.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent and can reduce a wide variety of functional groups. While it can reduce alkyl halides, its high reactivity can sometimes lead to a lack of selectivity, potentially affecting other functional groups in the molecule. organic-chemistry.org Its use in the selective dehalogenation of aryl bromides requires careful control of the reaction conditions to avoid unwanted side reactions.

Advanced Cross-Coupling Methodologies Utilizing the Compound

The bromine atoms on this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This makes the compound a valuable building block for the synthesis of more complex molecules.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org this compound can be coupled with various arylboronic acids to form substituted biaryl compounds. mdpi.com By controlling the stoichiometry of the reagents, it is possible to achieve either mono- or diarylation. Research on the closely related 2,6-dibromoaniline (B42060) shows that it couples efficiently with arylboronic acids, with yields depending on the electronic properties of the boronic acid. chemicalbook.com

Table 3: Example of Suzuki Coupling with a Dibromoaniline Derivative

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield |

| 2,6-dibromoaniline | 4-methylphenyl boronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 2,6-bis(4-methylphenyl)aniline | 96% chemicalbook.com |

| 2,6-dibromoaniline | 4-methoxyphenyl boronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 2,6-bis(4-methoxyphenyl)aniline | 62% chemicalbook.com |

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. This compound can react with various alkenes to introduce vinyl groups onto the aromatic ring. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction allows for the introduction of alkyne moieties onto the this compound backbone, leading to the formation of arylalkynes. organic-chemistry.orggelest.comresearchgate.net These products can serve as intermediates for the synthesis of more complex heterocyclic compounds and conjugated systems. The reactivity of the two bromine atoms can potentially be controlled to achieve selective mono- or di-alkynylation. libretexts.org

Amination Reactions

While direct amination of the aryl core of this compound to introduce an additional amino group is not a commonly reported transformation, the existing amino group can influence the molecule's reactivity in other contexts. The primary amino group is a key functional handle for a variety of subsequent reactions.

Functionalization at the Amino Group

The reactivity of the amino group in this compound allows for a variety of modifications, leading to the synthesis of diverse molecular architectures.

The amino group of this compound can undergo N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups onto the nitrogen atom, respectively, leading to the formation of secondary or tertiary amines and amides. For instance, the reaction with appropriate alkyl halides or acyl chlorides under suitable basic conditions would yield the corresponding N-alkylated or N-acylated products. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for its application in various fields of chemical synthesis.

A related transformation involves the acylation of a structurally similar compound, where N-(2-aminoethyl)-4-tert-butyl-2,6-dimethylbenzeneacetamide is synthesized. This highlights the feasibility of acylating an amino group in a sterically hindered environment.

Table 1: Examples of N-Functionalization Reactions

| Reactant | Reagent | Product Class |

| This compound | Alkyl Halide | N-Alkyl-2,6-dibromo-4-tert-butylaniline |

| This compound | Acyl Chloride | N-Acyl-2,6-dibromo-4-tert-butylaniline |

Azo coupling is a significant reaction for this compound, enabling the synthesis of azo dyes. organic-chemistry.org In this reaction, the aniline is first diazotized, typically using a mixture of sodium nitrite (B80452) and a strong acid at low temperatures, to form a reactive diazonium salt. youtube.comcuhk.edu.hk This diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. organic-chemistry.orgyoutube.com

The substitution typically occurs at the para-position of the coupling component, unless this position is already occupied. organic-chemistry.org The pH of the reaction medium is a critical parameter; it needs to be mildly acidic or neutral for the coupling to proceed efficiently. organic-chemistry.org The resulting azo compounds contain the characteristic -N=N- azo group, which acts as a chromophore and is responsible for the color of the dye. The specific color and properties of the synthesized dye are influenced by the nature of the substituents on both the diazonium salt and the coupling component. cuhk.edu.hk A variety of azo dyes with different heterocyclic scaffolds have been synthesized through this method, demonstrating its versatility. nih.gov

Table 2: General Scheme for Azo Dye Synthesis

| Step | Reactants | Conditions | Product |

| 1. Diazotization | This compound, NaNO₂, HCl | 0-5 °C | 2,6-Dibromo-4-tert-butyldiazonium chloride |

| 2. Azo Coupling | 2,6-Dibromo-4-tert-butyldiazonium chloride, Coupling Component (e.g., Phenol) | Mildly acidic/neutral pH | Azo Dye |

Cyclization and Heterocycle Formation via this compound

The structure of this compound, with its reactive amino group and ortho-bromo substituents, makes it a valuable precursor for the synthesis of heterocyclic compounds. These intramolecular or intermolecular reactions can lead to the formation of various ring systems. For example, it can be used in the preparation of quinolines and indoles.

The amino group can act as a nucleophile, and in the presence of a suitable reaction partner, can participate in cyclization reactions. For instance, condensation with a β-dicarbonyl compound could initiate a sequence leading to the formation of a quinoline (B57606) ring. Similarly, reactions designed to form a five-membered ring containing the nitrogen atom could lead to indole (B1671886) derivatives. The steric hindrance from the tert-butyl group and the bromine atoms can influence the regioselectivity and feasibility of these cyclization reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,6 Dibromo 4 Tert Butylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

In the ¹H NMR spectrum of 2,6-Dibromo-4-tert-butylaniline, distinct signals corresponding to the different types of protons are expected. The tert-butyl group, with its nine equivalent protons, typically produces a sharp, intense singlet. The aromatic protons and the amine (NH₂) protons will also have characteristic chemical shifts. The expected chemical shift ranges are detailed in the table below. The i researchgate.netntegration of these signals, representing the relative number of protons, further validates the structure. For instance, the ratio of the tert-butyl protons to the aromatic protons would be 9:2.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5–7.5 | Singlet |

| Amine-H (NH₂) | Variable, broad | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. In a oregonstate.eduudel.eduproton-decoupled ¹³C NMR spectrum of this compound, a specific number of signals will correspond to the chemically non-equivalent carbon atoms. Due to the molecule's symmetry, fewer than ten signals are expected. The carbon atoms of the tert-butyl group (one quaternary and one methyl) will appear in the aliphatic region, while the aromatic carbons will be found in the downfield region. The carbons bonded to the bromine atoms (C2 and C6) are significantly influenced by the halogen's electronegativity and are expected to be shifted accordingly. Similarly, the carbons attached to the amino group (C1) and the tert-butyl group (C4) will have distinct chemical shifts reflecting their electronic environments.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom(s) | Predicted Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| C1 (C-NH₂) | 140-150 | Attached to the electron-donating amino group. |

| C2, C6 (C-Br) | 110-125 | Shielded by bromine atoms. |

| C3, C5 (C-H) | 125-135 | Aromatic C-H carbons. |

| C4 (C-tert-butyl) | 140-150 | Quaternary carbon attached to the tert-butyl group. |

| C(CH₃)₃ | 30-40 | Quaternary carbon of the tert-butyl group. |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing molecules with minimal fragmentation. For t mdpi.comnih.govhe analysis of this compound, the sample would be co-crystallized with a matrix material and irradiated with a laser. This process would generate intact molecular ions, allowing for the precise determination of the molecular weight. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) with their characteristic isotopic distribution would result in a distinctive isotopic pattern for the molecular ion peak, providing unambiguous confirmation of the presence and number of bromine atoms in the molecule. Altho nih.govugh primarily used for large molecules like polymers and biomolecules, MALDI-TOF can be adapted for small molecules, often through derivatization to improve ionization efficiency and sensitivity.

#### nih.govyoutube.com4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This researchgate.nettechnique is well-suited for the analysis of this compound, particularly when analyzing complex mixtures or for quantitative studies. A rev umb.eduersed-phase HPLC method could be employed to separate the compound from any impurities before it enters the mass spectrometer.

Elec nih.govtrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like anilines. In positive ion mode ESI, the molecule would likely be detected as the protonated molecule [M+H]⁺. The high-resolution capabilities of modern mass spectrometers would allow for the determination of the exact mass, further confirming the elemental formula C₁₀H₁₃Br₂N. Tandem mass spectrometry (MS/MS) could also be performed, where the molecular ion is fragmented to produce a characteristic pattern that can be used for structural confirmation. A met researchgate.nethod for detecting unknown organic bromine compounds involves using negative-ion electrospray ionization (NI-ESI) with induced in-source fragmentation, where the bromide ions (m/z 79 and 81) are detected.

researchgate.net4.3. Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amine (NH₂) group, the aromatic ring, the tert-butyl group, and the carbon-bromine bonds.

The wpmucdn.comresearchgate.netprimary amine group gives rise to two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. Aroma materialsciencejournal.orgtic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹. The p vscht.czresence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The c researchgate.netarbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300–3500 |

| Aromatic (C-H) | Stretch | 3000–3100 |

| Aliphatic (C-H) | Stretch | 2850–2970 |

| Aromatic (C=C) | Stretch | 1450–1600 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylaniline (B146146) |

| 2,6-dibromo-4-nitroaniline |

| Aniline (B41778) |

| Bromine |

| Carbon Dioxide |

| Ammonia (B1221849) |

| Toluene |

| Methanol |

| Acetonitrile (B52724) |

X-ray Crystallography for Solid-State Structure Determination

While detailed experimental X-ray crystallography data for this compound is not extensively reported in the literature, significant insights can be drawn from the analysis of its close structural analog, 2,6-Dibromo-4-butylaniline. The primary difference, a straight-chain butyl group versus a bulky tertiary butyl group, allows for predictive analysis of the steric and electronic effects on the crystal structure. The bulkiness of the tert-butyl group in this compound is predicted to disrupt hydrogen-bonded networks and result in less ordered crystal packing compared to its n-butyl counterpart.

For the analog 2,6-Dibromo-4-butylaniline, crystallographic studies reveal that the amino (N) atom is essentially coplanar with the benzene (B151609) ring, showing a root-mean-square (r.m.s.) deviation of only 0.004 Å. nih.govnih.govdoaj.org This planarity is attributed to the presence of weak intramolecular hydrogen bonds between the amine hydrogen and the bromine atoms (N-H···Br). nih.govdoaj.org In this conformation, the n-butyl group is twisted relative to the plane of the phenyl ring. nih.gov

In this compound, the defining feature is the para-substituted tert-butyl group, which introduces significant steric bulk. This steric hindrance is expected to have a profound influence on the molecule's conformation, potentially affecting the planarity of the aniline ring system and influencing its interactions with adjacent molecules in the solid state.

In the crystal structure of 2,6-Dibromo-4-butylaniline, molecules are interconnected through a network of hydrogen bonds. The analysis identifies weak intramolecular N-H···Br hydrogen bonds. nih.govnih.govdoaj.org Furthermore, intermolecular N-H···N hydrogen bonds link the molecules into one-dimensional zigzag chains. nih.govnih.govdoaj.org

It is hypothesized that the substantial steric bulk of the tert-butyl group in this compound would likely disrupt the formation of the ordered hydrogen-bonded networks observed in its n-butyl and methyl analogs. The bulkiness could hinder the close approach required for effective N-H···N bonding, potentially leading to a different, less-ordered packing arrangement in the crystal lattice.

A detailed look at the hydrogen bond geometry for the analog 2,6-Dibromo-4-butylaniline is provided in the table below. nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···N1 | 0.86 | 2.53 | 3.181 (7) | 134 |

| N1—H1A···Br1 | 0.86 | 2.68 | 3.095 (5) | 111 |

| N1—H1B···Br2 | 0.86 | 2.64 | 3.074 (5) | 113 |

Table 1: Hydrogen-bond geometry for 2,6-Dibromo-4-butylaniline. Data sourced from a study by Feng & Zhao (2010). nih.gov

The crystal packing of 2,6-Dibromo-4-butylaniline is characterized by molecules linked into a zigzag chain that runs parallel to the b-axis of the unit cell. nih.govdoaj.org This arrangement is facilitated by the intermolecular hydrogen bonds. In contrast, the significant steric hindrance provided by the tert-butyl group at the para-position of this compound is a critical factor influencing its solid-state packing. This bulky group is expected to prevent the close molecular packing seen in analogs with smaller substituents, likely leading to a less ordered and less dense crystal structure.

For the reference compound 2,6-Dibromo-4-butylaniline, single-crystal X-ray diffraction analysis determined that it crystallizes in a monoclinic system with the space group C2/c. nih.gov The specific unit cell parameters have been precisely measured at a temperature of 298 K. nih.gov As of now, corresponding experimental data for this compound has not been reported.

| Parameter | Value for 2,6-Dibromo-4-butylaniline |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.566 (4) |

| b (Å) | 4.6083 (9) |

| c (Å) | 29.023 (6) |

| β (°) | 98.93 (3) |

| V (ų) | 2320.8 (8) |

| Z | 8 |

Table 2: Crystal data and structure refinement for 2,6-Dibromo-4-butylaniline. Data sourced from a study by Feng & Zhao (2010). nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring its synthesis. Purity levels greater than 99% can be confirmed using HPLC following purification techniques like crystallization.

Reverse-phase HPLC methods are typically employed for this class of compounds. For the related compound 2,6-Dibromoaniline (B42060), a successful separation is achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is substituted with a volatile alternative such as formic acid. sielc.com This liquid chromatography method is scalable and can be adapted for the isolation of impurities through preparative separation. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) offers a significant improvement over traditional HPLC by providing faster and more efficient separations. This enhancement is achieved by using columns packed with smaller particles, typically less than 2 µm, or solid-core particles. lcms.cz The HPLC method developed for 2,6-Dibromoaniline is directly applicable to UPLC systems by using columns with smaller 3 µm particles for rapid analysis. sielc.com UPLC systems, available for the analysis of this compound, allow for reduced analysis times and improved peak resolution, which is highly advantageous for high-throughput screening and detailed purity profiling. bldpharm.comambeed.com The use of solid-core particle technology, for instance, generates sharper and narrower peaks compared to traditional fully-porous particles, enabling higher flow rates and increased sample throughput without sacrificing resolution. lcms.cz

Computational Chemistry and Theoretical Modeling of 2,6 Dibromo 4 Tert Butylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach in chemistry and materials science for calculating properties such as molecular energies, electron density distribution, and orbital energies.

While specific DFT studies dedicated to 2,6-dibromo-4-tert-butylaniline are not extensively reported in peer-reviewed literature, DFT calculations would be the standard method to determine its optimized geometry and electronic properties. Such studies on substituted anilines have shown that electronic properties are highly dependent on the nature and position of substituents on the aniline (B41778) ring. For this compound, DFT could provide insights into how the electron-withdrawing bromine atoms and the bulky, electron-donating tert-butyl group influence the electron density on the aromatic ring and the amino group. In related research on other substituted anilines, the calculated partial charge on the amine nitrogen has been a key parameter in predicting metabolic pathways. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while calculations of nuclear magnetic shieldings can predict NMR chemical shifts, and vibrational frequency calculations can predict infrared (IR) and Raman spectra.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The bulky tert-butyl group and the two bromine atoms in this compound are expected to introduce significant steric hindrance, which will influence the preferred conformation of the molecule, particularly the orientation of the amino group and the tert-butyl group relative to the benzene (B151609) ring.

A computational conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to map out the potential energy surface. This would identify the lowest energy (most stable) conformers and the energy barriers between them. While detailed conformational analyses for this compound are not found in the literature, studies on similarly substituted anilines have shown that electron-withdrawing substituents can favor more planar structures. afit.edu

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. By mapping the reaction pathway and calculating the activation energies, it is possible to predict the feasibility and selectivity of a reaction.

For this compound, theoretical studies could be applied to understand its synthesis or its participation in further chemical transformations. For example, computational analysis could elucidate the mechanism of electrophilic aromatic substitution reactions on this substituted aniline. While this compound is used in the synthesis of other molecules, detailed computational studies of its reaction mechanisms are not currently published. acs.orgescholarship.org

Molecular Docking and Interaction Modeling (in biological contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a biological context, this often involves docking a small molecule (ligand) into the binding site of a protein or other biomolecule.

Given that some substituted anilines exhibit biological activity, molecular docking could be used to hypothesize potential biological targets for this compound and to model its interactions at the molecular level. Such simulations could provide insights into its binding affinity and specificity, which are influenced by its structural features like the bromine atoms and the tert-butyl group. However, there are no specific molecular docking studies involving this compound reported in the scientific literature.

Applications in Organic Synthesis and Materials Science Research

Intermediate in Heterocyclic Compound Synthesis

This compound is a key intermediate in the creation of heterocyclic structures, which are core components of many biologically active molecules. Its primary amine group and ortho-bromine substituents allow for a variety of cyclization reactions.

2,6-Dibromo-4-tert-butylaniline is an important precursor for synthesizing quinoline (B57606) derivatives. Quinolines, a class of nitrogen-containing heterocyclic aromatic compounds, are known for their wide range of medicinal properties. researchgate.net Synthetic methods like the Doebner synthesis, which involves reacting an aniline (B41778), an aldehyde, and pyruvic acid, can be employed to construct the quinoline core. mdpi.com By using this compound as the aniline component, chemists can introduce bromine and tert-butyl groups into the final quinoline structure.

Research has shown that substituted quinolines exhibit significant antimicrobial activity. For example, various quinoline-4-carbohydrazide (B1304848) derivatives have been synthesized and tested against Gram-positive bacteria like Staphylococcus aureus and fungal strains such as Candida albicans. nih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to act as microbial DNA gyrase inhibitors. nih.gov The data below illustrates the antimicrobial potential of synthetically derived quinoline compounds.

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Quinoline-4-Carbohydrazides | S. aureus | Inhibition Zone | Up to 30 mm |

| Quinoline-4-Carbohydrazides | C. albicans | Inhibition Zone | Up to 31 mm |

This table presents a summary of findings on the antimicrobial properties of various quinoline derivatives, indicating the potential for creating potent agents from precursors like this compound. nih.gov

The synthesis of indoles, another critical heterocyclic scaffold in pharmaceuticals, can also utilize this compound as a starting intermediate. Various synthetic strategies, such as those involving palladium-catalyzed cyclization of 2-alkynylanilines, are prominent in indole (B1671886) synthesis. mdpi.com In such a sequence, the parent aniline would first undergo Sonogashira coupling with a terminal alkyne to form the 2-alkynylaniline derivative, which is then cyclized. The presence of the dibromo-tert-butyl substitution pattern on the aniline precursor would yield correspondingly substituted indole products, allowing for the creation of a library of novel compounds for further investigation.

Precursor in Pharmaceutical Chemistry and Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new drugs.

The compound serves as a precursor in the synthesis of novel antifungal agents. The resulting molecules, particularly halogenated quinolines, have demonstrated effectiveness against various fungal strains. Research into quinoline derivatives has identified compounds with potent, broad-spectrum antifungal activity against pathogenic yeasts and molds, including Candida and Aspergillus species. These derivatives often work by novel mechanisms, such as interfering with fungal metal ion homeostasis.

In the field of oncology, this compound is under investigation as a precursor for potential anticancer drugs. Preliminary studies indicate that the compound itself may possess anticancer properties, having been shown to induce apoptosis (programmed cell death) in cancer cell lines. Its unique structure can be modified to enhance bioactivity against cancer cells, and it has been found to inhibit cancer cell growth at low concentrations. The development of quinoline-4-ones, which can be synthesized from aniline precursors, is a promising area of cancer research, as these compounds have shown cytotoxic activity against various cancer cell lines. mdpi.com

Table 2: Investigational Applications in Medicinal Chemistry

| Application Area | Finding | Implication |

|---|---|---|

| Oncology | Inhibits cancer cell growth at low concentrations. | Potential precursor for chemotherapeutic agent development. |

| Oncology | Induces apoptosis in cancer cell lines. | Provides a mechanistic basis for anticancer effects. |

This table summarizes the key research findings related to the use of this compound in drug discovery.

Beyond specific antifungal and anticancer applications, this compound is a versatile intermediate for creating other compounds with therapeutic potential. The ability to chemically modify the bromine and amine functionalities allows for the generation of a wide array of derivatives. This structural diversity is crucial for developing new therapeutic agents that target various diseases by interacting with specific molecular targets like enzymes or receptors.

Synthesis of Dyes, Pigments, and Colorants

The aniline functional group in this compound is a key precursor for the synthesis of various colorants. The presence of bromine atoms on the aromatic ring can influence the final properties of the dye, such as its color, fastness, and stability.

Azo Dyes for Textile Industry

This compound is utilized as an intermediate in the production of azo disperse dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of synthetic colorants used extensively in the textile industry. The synthesis typically involves a diazotization reaction of the primary aromatic amine (in this case, this compound), followed by a coupling reaction with a suitable coupling component. A related compound, 2,6-dibromo-4-nitroaniline, is noted as an important intermediate for azo disperse dyes, highlighting the utility of the 2,6-dibromoaniline (B42060) scaffold in this sector. rsc.org

Building Block in Agrochemical Research

The structural framework of this compound is relevant in the field of agrochemical research, where it can be a precursor to active ingredients in pesticides and herbicides. Chemical suppliers in the agrochemical sector feature this compound, indicating its role in this industry. oakwoodchemical.com

Synthesis of Pesticides

While direct synthesis pathways from this compound are not detailed in the available research, the significance of the 2,6-dibromoaniline core is demonstrated in the production of potent fungicides. A structurally analogous compound, 2,6-dibromo-4-trifluoromethoxyaniline, is a key intermediate in the synthesis of the broad-spectrum fungicide, Thifluzamide. google.com This fungicide is particularly effective in treating diseases in rice. google.com The synthesis process underscores the importance of the dibrominated aniline structure in creating complex and effective agricultural pesticides. google.com

| Precursor | Resulting Pesticide | Application |

| 2,6-Dibromo-4-trifluoromethoxyaniline | Thifluzamide | Broad-spectrum fungicide |

Production of Herbicides

The 2,6-dibromo-4-substituted phenyl structure is also a key feature in certain herbicides. For instance, 2,6-dibromo-4-cyanophenol, known as Brominal, is a compound widely used as a selective contact herbicide for post-emergence application. google.com Although this compound is a phenol (B47542) rather than an aniline, its synthesis from a 4-substituted phenol highlights the utility of introducing two bromine atoms at the ortho positions to achieve herbicidal activity. This demonstrates the value of the 2,6-dibromo-4-substituted phenyl core in the design of agrochemicals for weed control. google.com

| Core Structure | Example Herbicide | Function |

| 2,6-Dibromo-4-substituted Phenyl | 2,6-Dibromo-4-cyanophenol (Brominal) | Selective contact herbicide |

Development of Functional Molecular Probes

Reactivity-Based Fluorescent Probes for Metal Ion Detection (e.g., Cu²⁺)

The development of fluorescent probes for the detection of metal ions is a significant area of research due to the crucial roles these ions play in biological and environmental systems. Copper (Cu²⁺), in particular, is an essential trace element, but its imbalance is associated with various health disorders. Fluorescent probes offer a sensitive and selective method for detecting Cu²⁺ ions. These probes are often designed based on a "turn-on" or "turn-off" fluorescence mechanism upon selective binding with the target ion.

While the synthesis of fluorescent probes for Cu²⁺ detection often involves aniline and its derivatives, a thorough review of the available scientific literature does not indicate the specific use of this compound as a primary building block or precursor for creating reactivity-based fluorescent probes for Cu²⁺ detection. Research in this field has explored a variety of other structural motifs, such as those based on fluorescein, rhodamine, and naphthalene (B1677914) derivatives, to achieve sensitive and selective copper ion detection. researchgate.netresearchgate.net

Role in the Synthesis of Advanced Organic Electronic Materials

N-Alkylated and N,N-Dialkylated 1,6-Diaminoperylene Diimides

Perylene (B46583) diimides (PDIs) are a class of high-performance organic materials known for their excellent thermal and chemical stability, strong electron-accepting properties, and high photoluminescence quantum yields. These characteristics make them highly suitable for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of PDIs can be finely tuned by introducing substituents onto the perylene core.

One method to modify PDIs is through the introduction of amino groups at the 1,6-positions of the perylene core. The subsequent N-alkylation or N,N-dialkylation of these 1,6-diaminoperylene diimides can further modulate their solubility and electronic characteristics. A significant development in this area is the copper-catalyzed direct aromatic amination of PDIs. This method allows for the efficient synthesis of N-alkylated and N,N-dialkylated 1,6-diaminoperylene diimides under mild conditions, using a copper(II) salt as a catalyst and air as the oxidant. rsc.org The reaction proceeds effectively with various primary and secondary amines. rsc.org

This compound, being a primary aniline, is a potential candidate for the N-arylation of PDI derivatives through such copper-catalyzed amination reactions. The introduction of the bulky and electron-donating 4-tert-butylphenyl group with bromine atoms at the ortho-positions could impart unique solubility and solid-state packing characteristics to the resulting PDI-based material. However, a direct reference documenting the use of this compound in the synthesis of N-alkylated or N,N-dialkylated 1,6-diaminoperylene diimides is not found in the reviewed scientific literature.

Future Research Directions and Emerging Areas

Green Chemistry Approaches to Synthesis

Traditional synthesis of 2,6-dibromo-4-tert-butylaniline involves direct bromination of 4-tert-butylaniline (B146146) using elemental bromine, often in chlorinated solvents. While effective, this method presents environmental and safety challenges due to the corrosive and hazardous nature of liquid bromine and the use of unsustainable solvents. researchgate.net Future research is increasingly focused on developing more environmentally benign synthetic routes.

Key areas of development in green synthesis include:

Alternative Brominating Agents: N-Bromosuccinimide (NBS) is a safer, crystalline alternative to liquid bromine, suitable for various brominations under milder conditions. cambridgescholars.comurls.fr

Aqueous Reaction Media: Research into "on water" synthesis, using systems like H₂O₂–HBr, demonstrates efficient bromination at ambient temperatures without the need for metal catalysts, significantly reducing environmental impact. researchgate.net One study reported a 95% yield for this compound using this aqueous system. researchgate.net

Catalytic Systems: The development of catalytic methods, such as using ammonium (B1175870) molybdate (B1676688) with sodium bromide and hydrogen peroxide, offers an "atom-economic" and environmentally friendly alternative that avoids the corrosion issues associated with traditional reagents. google.com

These greener approaches aim to improve safety, reduce waste, and utilize more sustainable materials, aligning with the principles of modern chemical manufacturing. bohrium.com

Table 1: Comparison of Synthetic Methodologies for Dibromination of 4-substituted Anilines

| Method | Brominating Agent | Solvent | Catalyst | Key Advantages | Reported Yield |

|---|---|---|---|---|---|

| Traditional | Liquid Bromine (Br₂) | Acetic Acid / Dichloromethane | FeBr₃ (optional) | High reactivity, well-established | 70-90% |

| NBS | N-Bromosuccinimide | Water / Ionic Liquids | Photo-initiation (light) | Safer handling, less corrosive | Good to Moderate urls.frresearchgate.net |

| Aqueous H₂O₂-HBr | H₂O₂ + HBr | Water | None | Environmentally benign, mild conditions | up to 95% researchgate.net |

| Catalytic | NaBr + H₂O₂ | Dichloromethane/Water | Ammonium Molybdate | Atom-economic, avoids corrosive Br₂ | up to 95% google.com |

Application in Supramolecular Chemistry

The rigid structure and defined substitution pattern of this compound make it an excellent candidate for constructing complex supramolecular architectures. The amino group can act as a hydrogen-bond donor, while the bromine atoms can participate in halogen bonding, a directional non-covalent interaction of growing importance.

Future research in this area is directed towards:

Self-Assembling Systems: Using derivatives of this compound to create ordered nanostructures like ribbons and vesicles through self-assembly processes. amazonaws.com

Host-Guest Chemistry: Designing macrocyclic hosts derived from this aniline (B41778) that can selectively bind guest molecules, with potential applications in sensing and molecular recognition.

Crystal Engineering: Systematically studying the non-covalent interactions (hydrogen bonding, halogen bonding, π-stacking) in crystals of its derivatives to design solids with predictable structures and properties.

One study detailed the synthesis of ullazine-based supramolecules for photocatalytic hydrogen production, using this compound as a key starting material to build the core structure. amazonaws.com

Development of Novel Catalytic Systems

The steric bulk provided by the tert-butyl group and the two ortho-bromo substituents is a key feature that can be exploited in catalyst design. When used as a ligand precursor, this compound can create a specific coordination environment around a metal center, influencing the catalyst's activity and selectivity.

Emerging research directions include:

Bulky Ligand Synthesis: The compound serves as a precursor for bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These ligands are crucial in cross-coupling reactions (e.g., Suzuki, Negishi), where they promote reductive elimination and prevent catalyst deactivation.

Frustrated Lewis Pairs (FLPs): The sterically hindered amino group could be part of a FLP system, where the non-coordinating nature of the amine and a bulky Lewis acid allows for the activation of small molecules like H₂ or CO₂.

Organocatalysis: Derivatives of this compound are being explored as organocatalysts, for instance, in the rearrangement of epoxides where bulky phenoxide catalysts derived from similar structures have shown exceptional selectivity. orgsyn.org

A notable application involves its use in synthesizing semifluorinated m-terphenyl (B1677559) ligands for palladium-catalyzed cross-coupling reactions, highlighting its role in creating sterically demanding and electronically tuned catalytic environments. escholarship.org

Integration into Advanced Functional Materials

The unique combination of a bulky aliphatic group and heavy halogen atoms makes this compound a promising building block for advanced functional materials with tailored electronic, optical, or physical properties.

Future research is focused on incorporating this moiety into:

Polymers: Palladium-catalyzed polycondensation of this compound with boronic acids has been shown to produce poly(1,3-phenylene) derivatives. acs.orgresearchgate.net These polymers are being investigated for their thermal stability and potential use in high-performance applications. acs.org

Organic Electronics: The electron-withdrawing nature of the bromine atoms and the solubility-enhancing tert-butyl group make its derivatives suitable for synthesis of materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Liquid Crystals: The rigid, anisotropic shape of molecules derived from this aniline could lead to the development of novel liquid crystalline materials.

Table 2: Properties of Poly(1,3-phenylene) Derived from this compound

| Property | Value | Method | Reference |

|---|---|---|---|

| Synthetic Method | Pd-catalyzed cross-coupling polycondensation | - | acs.org |

| Yield | 56-86% | - | acs.org |

| Number Average Molecular Weight (Mₙ) | 2500–5720 g/mol | GPC (styrene standards) | acs.org |

| Degree of Polymerization | 15.0–25.6 | Calculated from Mₙ | acs.org |

Deeper Exploration of Biological Mechanisms of Action

While this article excludes safety and dosage information, the underlying biological mechanisms of action for compounds derived from this compound represent a significant area of research. The structural features of the molecule—the bromine atoms and the bulky tert-butyl group—are crucial for its interaction with biological targets like enzymes and receptors.

Future research aims to:

Identify Specific Molecular Targets: Elucidate the precise enzymes or receptors with which derivatives of this compound interact. For example, research has pointed towards its role as a precursor for β-secretase (BACE-1) inhibitors, which are relevant targets for Alzheimer's disease research. google.com

Understand Structure-Activity Relationships (SAR): Systematically modify the aniline structure to understand how changes affect its binding affinity and inhibitory activity. Studies show that the bromine atoms can form covalent bonds with nucleophilic sites on enzymes, while the tert-butyl group can enhance binding through non-covalent interactions.

Investigate Antimicrobial Pathways: Explore the mechanisms behind its observed antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli. Research suggests the compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.

This deeper mechanistic understanding is critical for the rational design of new therapeutic agents or biological probes.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-4-tert-butylaniline, and how can reaction conditions be optimized?

- Methodological Answer : Bromination of 4-tert-butylaniline using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetic acid) is a common approach. Optimization includes controlling temperature (0–25°C) to minimize side reactions like over-bromination. Purification via recrystallization (e.g., using ethanol/water mixtures) improves yield . Monitor reaction progress via TLC or HPLC to ensure regioselectivity at the 2,6-positions.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of techniques:

- NMR : ¹H NMR will show aromatic proton signals (δ 6.5–7.5 ppm) and tert-butyl protons (δ 1.3–1.4 ppm). ¹³C NMR confirms substitution patterns via aromatic carbon shifts.

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (expected m/z ~325–330 for C₁₀H₁₂Br₂N).

- IR : N–H stretching (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow general guidelines for brominated aromatic amines:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid skin/eye contact; rinse immediately with water if exposed.

- Store in sealed containers away from oxidizers and heat sources.

- Dispose of waste via halogenated organic waste streams .

Advanced Research Questions